molecular formula C15H18N2 B1408338 Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine CAS No. 1714431-68-1

Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine

Cat. No.: B1408338
CAS No.: 1714431-68-1
M. Wt: 226.32 g/mol
InChI Key: WRWOEFFAFLJKII-UHFFFAOYSA-N
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Description

Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C15H18N2 It is a derivative of pyridine and is characterized by the presence of an ethyl group attached to a pyridinylmethyl moiety, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine typically involves the following steps:

    Formation of the Pyridinylmethyl Intermediate: The initial step involves the synthesis of a pyridinylmethyl intermediate.

    Introduction of the Ethyl Group: The next step involves the alkylation of the pyridinylmethyl intermediate with ethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation Products: N-oxides, other oxidized derivatives

    Reduction Products: Reduced amine derivatives

    Substitution Products: Various substituted amine derivatives

Mechanism of Action

The mechanism of action of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.

Properties

IUPAC Name

N-[[5-(3-methylphenyl)pyridin-3-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-3-16-9-13-8-15(11-17-10-13)14-6-4-5-12(2)7-14/h4-8,10-11,16H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOEFFAFLJKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CN=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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